molecular formula C19H18FN3O2S B3374121 2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 1017370-54-5

2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3374121
CAS No.: 1017370-54-5
M. Wt: 371.4 g/mol
InChI Key: AGQNPNHXSOEFIJ-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS Number 1017370-54-5) is a synthetic organic compound with a molecular formula of C19H18FN3O2S and a molecular weight of 371.43 g/mol . This chemical features a 1,3,4-thiadiazole ring, a five-membered heterocyclic structure known to be a common motif in pharmacology due to its electron-rich nature and potential for diverse biological interactions . Compounds based on the N-(1,3,4-thiadiazol-2-yl)benzamide scaffold are of significant interest in medicinal chemistry and drug discovery research. Scientific literature indicates that structurally related derivatives have been designed and investigated as potent dual-target inhibitors of EGFR and HER-2 kinases . These kinases are well-validated targets in oncology, and such inhibitors have demonstrated excellent anti-proliferative activity against various cancer cell lines, including breast cancer (SK-BR-3) and lung cancer (A549, H1975) models, while showing weak effects on healthy cells . Further studies on analogous compounds have revealed that their mechanism of action may extend beyond direct kinase inhibition to include the induction of cytochrome c release, promotion of reactive oxygen species (ROS), and the inhibition of tube formation and angiogenesis, highlighting a multi-faceted approach to combating cancer cell growth and survival . This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-12(2)18-22-23-19(26-18)21-17(24)15-5-3-4-6-16(15)25-11-13-7-9-14(20)10-8-13/h3-10,12H,11H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQNPNHXSOEFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017370-54-5
Record name 2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-[(4-Fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 1017370-54-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes the available literature on its biological activity, including anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide core, a thiadiazole moiety, and a fluorinated phenyl group. Its molecular formula is C19H22FN3O2SC_{19}H_{22}FN_3O_2S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms which are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H22FN3O2SC_{19}H_{22}FN_3O_2S
Molecular Weight371.45 g/mol
CAS Number1017370-54-5
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that compounds with a thiadiazole structure often exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines. Specifically, studies have reported that certain thiadiazole derivatives can inhibit the growth of MCF-7 (breast cancer) and HePG2 (liver cancer) cell lines.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 and MDA-MB-231 cell lines. The results demonstrated IC50 values ranging from 70 to 160 µM , indicating moderate to high potency against these cancer types . Notably, compounds with electron-withdrawing groups, such as fluorine in the para position, exhibited enhanced biological activity.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells.
  • DNA Fragmentation : It has been shown to increase DNA fragmentation in treated cells.
  • Selective Toxicity : Studies suggest that this compound exhibits selectivity towards cancer cells over normal cells .

Other Biological Activities

Beyond anticancer effects, thiadiazole derivatives have been explored for their anti-inflammatory and antimicrobial properties. The presence of the fluorophenyl group may enhance these activities due to improved lipophilicity and receptor binding affinity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. The following factors have been identified:

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) can enhance anticancer activity.
  • Positioning of Functional Groups : The placement of methoxy and isopropyl groups influences pharmacokinetic properties and receptor interactions.

Table 2: Summary of SAR Findings

SubstituentEffect on Activity
FluorineIncreases potency
MethoxyImproves solubility
IsopropylEnhances lipophilicity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Thiadiazole Core Modifications

4-Fluoro-N-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide () Structural Difference: Replaces the methoxy group with a sulfanyl (-S-) linker. Impact: The sulfur atom increases electron density and may enhance interactions with metal ions in enzymatic active sites.

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxybenzamide () Structural Difference: Substitutes the 4-fluorophenylmethoxy group with a simple phenoxy group. This analog lacks specific bioactivity data but serves as a reference for steric and electronic comparisons .

Benzamide Substituent Variations

N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide () Structural Difference: Introduces two methoxy groups at the 2- and 6-positions of the benzamide.

1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

  • Structural Difference : Replaces the benzamide with a pyrrolidone-carboxamide moiety.
  • Impact : The pyrrolidone ring introduces conformational rigidity and additional hydrogen-bonding sites, which could influence metabolic stability and target selectivity .

Physicochemical Properties

Compound Melting Point (°C) Solubility (LogP) Key Substituents
Target Compound Not Reported ~3.5 (estimated) 4-Fluoromethoxy, isopropyl
4-Fluoro-N-{5-[(4-FBzyl)S]-thiadiazole} Not Reported ~4.2 Sulfanyl, 4-fluorobenzyl
N-(5-Isopropyl-thiadiazole)-2-phenoxyBA 133–135 () ~3.8 Phenoxy, isopropyl
2,6-Dimethoxy Analog () Not Reported ~2.9 2,6-Dimethoxy, 4-fluorophenyl

Notes:

  • Fluorine and sulfur substituents increase LogP, enhancing membrane permeability but reducing aqueous solubility.
Anticancer Activity
  • Target Compound : Predicted to inhibit tyrosine kinases (e.g., Bcr-abl) based on structural similarity to and .
  • Schiff Base Analogs () : Exhibit IC50 values as low as 1.28 μg/mL against breast cancer (MCF7), highlighting the importance of fluorophenyl groups in cytotoxicity .
  • Dual Kinase Inhibitors (): N-(5-(Benzylthio)-thiadiazol-2-yl)benzamide derivatives show nanomolar potency against Abl/Src kinases, suggesting that sulfur linkages enhance target engagement .
Antiparasitic Activity
  • Nitazoxanide () : A structurally related thiazole-benzamide with broad antiparasitic activity. The target compound’s thiadiazole core may offer similar efficacy against protozoan infections .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Acetonitrile or ethanol improves solubility and reaction efficiency .
  • Temperature Control : Reflux conditions (~90°C) enhance reaction rates while minimizing side products .
  • Monitoring : Thin-layer chromatography (TLC) ensures intermediate purity .

How can researchers characterize the structural and electronic properties of this compound?

Q. Basic

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole ring and substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
    • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 413.12) .

Q. Advanced

  • Computational Methods :
    • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
    • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution for interaction studies .

What strategies evaluate the compound’s bioactivity in anticancer or antimicrobial contexts?

Q. Basic

  • In Vitro Assays :
    • Anticancer : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ values) .
    • Antimicrobial : Minimum inhibitory concentration (MIC) tests for bacterial/fungal strains .

Q. Advanced

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to assess impact on potency .
  • Mechanistic Studies : Flow cytometry for apoptosis detection or ROS generation assays .

How should researchers address discrepancies in biological activity data between similar thiadiazole derivatives?

Q. Advanced

  • Meta-Analysis : Compare assay conditions (e.g., cell line specificity, incubation time) across studies .
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Independent Replication : Repeat key experiments under standardized protocols .

What computational approaches predict the compound’s binding affinity with target enzymes?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like COX-1/2 or kinases. Analyze binding poses (e.g., hydrogen bonds with active-site residues) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced

  • Steric Hindrance : Bulky substituents (e.g., isopropyl on thiadiazole) may require slow reagent addition to prevent racemization .
  • Catalyst Optimization : Use chiral catalysts (e.g., BINOL-derived phosphates) for enantioselective synthesis .

How can metabolic stability and toxicity be assessed preclinically?

Q. Advanced

  • In Vitro Metabolism : Incubate with liver microsomes to identify CYP450-mediated degradation .
  • Toxicity Profiling : Ames test for mutagenicity and hemolysis assays for erythrocyte compatibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.